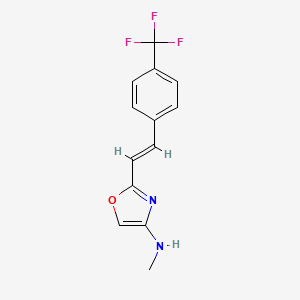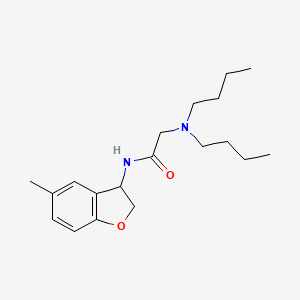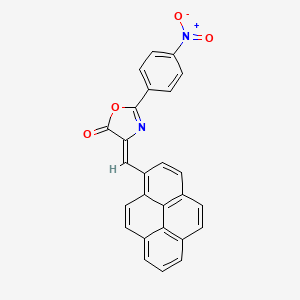![molecular formula C16H22NO5P B15210826 Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate CAS No. 86791-02-8](/img/structure/B15210826.png)
Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is an organic compound with the molecular formula C16H22NO5P. It is characterized by the presence of a phosphonate group attached to a butyl chain, which is further connected to a 1,3-dioxoisoindolin-2-yl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 1,3-dioxoisoindolin-2-yl group. One common method involves the condensation of diethyl phosphite with 4-(1,3-dioxoisoindolin-2-yl)butyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Diethyl ((1,3-dioxoisoindolin-2-yl)methyl)phosphonate
- Diethyl (4-(1,3-dioxoisoindolin-2-yl)phenyl)phosphonate
Comparison: Diethyl (4-(1,3-dioxoisoindolin-2-yl)butyl)phosphonate is unique due to its butyl chain, which imparts different physicochemical properties compared to its analogs with methyl or phenyl groups. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective .
Eigenschaften
CAS-Nummer |
86791-02-8 |
|---|---|
Molekularformel |
C16H22NO5P |
Molekulargewicht |
339.32 g/mol |
IUPAC-Name |
2-(4-diethoxyphosphorylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H22NO5P/c1-3-21-23(20,22-4-2)12-8-7-11-17-15(18)13-9-5-6-10-14(13)16(17)19/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
YHISZJLAIIWOJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCN1C(=O)C2=CC=CC=C2C1=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


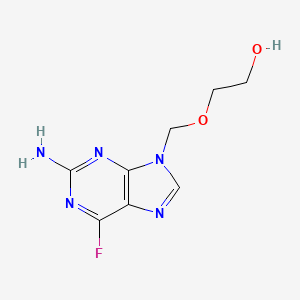
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
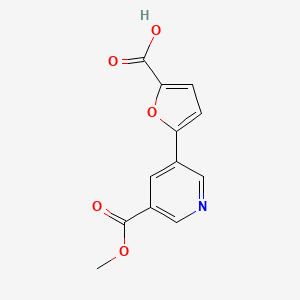
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
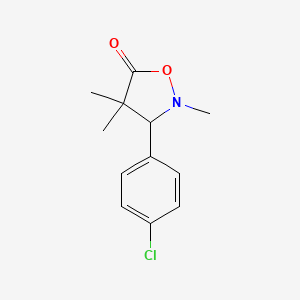
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
